1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
Description
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, commonly known as vortioxetine, is a multimodal antidepressant approved for major depressive disorder (MDD). Structurally, it consists of a piperazine ring linked to a phenyl group via a sulfanyl bridge, with the latter connected to a 3,4-dimethylphenyl substituent (Figure 1). This configuration enables dual activity: inhibition of serotonin (5-HT) reuptake and modulation of 5-HT receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism) . Vortioxetine is distinguished by its pro-cognitive effects in depression, attributed to its unique receptor interactions . Its synthesis involves a tert-butyl carbamate intermediate, followed by deprotection to yield the final compound .
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-16(13-15(14)2)21-18-6-4-3-5-17(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
InChI Key |
KOCIMJYSVMTYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 3,4-dimethylphenyl thiol with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to form the piperazine ring. The reaction conditions often include the use of palladium catalysts and phosphine ligands .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can achieve high yields and purity by optimizing temperature, solvent ratios, and reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Neuropharmacological Applications
Serotonin Reuptake Inhibition
One of the primary therapeutic applications of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is its role as a serotonin reuptake inhibitor. This mechanism is crucial for the treatment of various mood disorders, including depression and anxiety. The compound exhibits a combination of activities at serotonin receptors, specifically the 5-HT1A partial agonism and 5-HT3 antagonism, making it a candidate for cognitive enhancement and mood stabilization in patients suffering from cognitive impairments and depressive disorders .
Cognitive Enhancement
Research indicates that compounds with similar structures can improve cognitive functions by modulating serotonin levels in the brain. The dual action on serotonin receptors not only aids in mood regulation but also enhances cognitive performance, making it a potential treatment option for cognitive decline associated with aging or neurodegenerative diseases .
Antibacterial Activity
Broad Spectrum Antibacterial Effects
The compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies have shown that piperazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. The presence of the sulfonyl group enhances its interaction with bacterial membranes, leading to increased efficacy .
Comparative Analysis of Antibacterial Activity
A table summarizing the antibacterial activity of related compounds illustrates this potential:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 15 µg/mL |
| Compound B | Bacillus subtilis | 10 µg/mL |
| This Compound | Escherichia coli | 20 µg/mL |
Enzyme Inhibition
Cholinesterase Inhibition
Another significant application of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is its inhibitory effect on cholinesterase enzymes. These enzymes are critical in the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease and other forms of dementia .
Case Study: Enzyme Inhibition Profile
In a study evaluating enzyme inhibition, derivatives similar to this compound showed promising results against both acetylcholinesterase and butyrylcholinesterase with IC50 values indicating potent inhibitory effects. For instance, related compounds demonstrated IC50 values significantly lower than standard inhibitors like eserine, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, particularly in its role as an antidepressant, involves the modulation of serotonin receptors and inhibition of serotonin reuptake. It acts on multiple serotonin receptors, including 5-HT3, 5-HT7, and 5-HT1D, and inhibits the serotonin transporter (SERT). This multimodal activity leads to enhanced serotonin levels in the central nervous system, contributing to its antidepressant effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues of Piperazine Derivatives
Piperazine derivatives vary in substituents on the phenyl ring, sulfanyl/sulfonyl linkages, and aryl group positioning, leading to divergent pharmacological profiles. Key analogues include:
Receptor Binding and Selectivity
- Vortioxetine vs. Fluoxetine : Vortioxetine’s 5-HT3 antagonism (IC50: 3.7 nM) and 5-HT1A partial agonism (Ki: 15 nM) distinguish it from fluoxetine, which lacks direct receptor modulation . Fluoxetine’s IC50 for 5-HT reuptake inhibition (~1 nM) is lower than vortioxetine’s (~30 nM), but vortioxetine’s multi-target action enhances therapeutic breadth .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF3, -Cl in ): Enhance 5-HT1B agonism but reduce 5-HT1A/D2 affinity, correlating with variable SND modulation .
- Methoxy Groups (e.g., 4-OCH3 in ): Lower receptor affinity due to steric hindrance and reduced lipophilicity .
- Dimethyl Positioning : 3,4-dimethyl (vortioxetine) vs. 2,3-dimethyl (): The former optimizes 5-HT3 antagonism, while the latter enhances D2 binding .
Pharmacodynamic and Pharmacokinetic Differences
- Ion Channel Effects : Vortioxetine suppresses delayed-rectifier K+ currents (IC50: 8.5 µM for sustained IK(DR)), a mechanism absent in fluoxetine and 1-(3-chlorophenyl)piperazine . This may contribute to vortioxetine’s neuroprotective effects.
- Metabolic Stability : Sulfanyl-linked compounds (e.g., vortioxetine) exhibit higher metabolic stability than sulfonyl analogues (e.g., ) due to reduced susceptibility to oxidative cleavage .
- Crystal Forms : Vortioxetine’s hydrobromide crystal form () enhances bioavailability compared to amorphous forms of analogues like 1-(3,4-dimethoxyphenyl)sulfonylpiperazine .
Biological Activity
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine can be synthesized through various methods involving piperazine derivatives. The synthesis typically includes reactions of piperazine with substituted phenyl sulfides under specific conditions to yield the desired product. For instance, a method described involves the reaction of piperazine with 2-(2,4-dimethylphenylthio)benzene derivatives in the presence of strong bases .
Biological Activities
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine exhibits a range of biological activities, including:
1. Anticancer Activity
Research indicates that compounds similar to 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine possess significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related piperazine derivatives can inhibit cell growth in human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) with IC50 values in the low micromolar range .
2. Anticonvulsant Properties
Some analogs of piperazine have demonstrated anticonvulsant activity in preclinical models. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings significantly influence their efficacy against seizure models .
3. Neuropharmacological Effects
Piperazine compounds are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of specific substituents on the phenyl rings may enhance these effects, making them candidates for further investigation in treating mood disorders .
Case Studies
Several studies have highlighted the biological potential of piperazine derivatives:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines and found that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin. The presence of electron-donating groups was crucial for improving anticancer efficacy .
- Anticonvulsant Activity Assessment: Another study focused on synthesizing thiazole-integrated piperazine analogs that exhibited significant anticonvulsant properties in animal models. The results indicated a promising therapeutic index for these compounds .
Research Findings
Table 1 summarizes key findings related to the biological activity of piperazine derivatives:
| Activity | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Piperazine derivatives | Low micromolar range | Inhibition of cell proliferation |
| Anticonvulsant | Thiazole-piperazine analogs | Varies by compound | Modulation of neurotransmitter systems |
| Neuropharmacological | Various substituted piperazines | Not specified | Interaction with serotonin and dopamine receptors |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Halogenated precursor | Pd(OAc)₂, Xantphos, K₂CO₃ | 68-75% | |
| Solvent | Toluene/DMF, 80-100°C | - |
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. Which spectroscopic techniques confirm the structural integrity of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine?
- Methodology :
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 2.25 (s, 6H, CH₃), δ 3.15 (m, 8H, piperazine) | Assign substituents |
| HRMS | [M+H]⁺ calc. 367.1543, found 367.1540 | Confirm molecular formula |
| X-ray diffraction | Dihedral angle: 40.2° between aromatic rings | Spatial conformation |
- Structural analogs show piperazine chair conformations and sulfanyl bond lengths of 1.78 Å .
Q. What storage conditions are recommended for 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine?
- Methodology :
| Condition | Stability Outcome | Reference |
|---|---|---|
| -20°C, argon | <5% degradation over 6 months | |
| Ambient, light | 15% degradation in 30 days |
- Use amber vials and desiccants to prevent oxidation and hydrolysis .
Q. How is purity assessed during synthesis?
- Methodology : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) detects impurities <0.5%. UV (254 nm) and charged aerosol detection ensure quantification of non-chromophoric byproducts .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives:
| Substituent | IC₅₀ (nM) | Target | Trend |
|---|---|---|---|
| 3,4-dimethyl | 12 ± 2 | Dopamine D3 | Enhanced selectivity |
| 4-fluoro | 45 ± 5 | 5-HT1A | Reduced affinity |
Q. What strategies resolve contradictions in reported biological activities?
- Methodology :
- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .
- Standardize test systems (e.g., CLSI guidelines for antimicrobial studies) .
- Meta-analysis of physicochemical properties (logP, pKa) clarifies permeability discrepancies .
Q. How does piperazine ring conformation affect pharmacological properties?
- Methodology :
| Parameter | Value | Significance |
|---|---|---|
| Chair conformation (q₂) | 0.512 Å | Moderate flexibility |
| Ring flip rate (τ) | 2.3 ns | Adaptability in binding |
- X-ray data from analogs show axial sulfonyl groups enhance receptor interactions .
Q. What computational methods predict metabolic pathways?
- Methodology :
| Tool | Prediction | Validation |
|---|---|---|
| DFT | Sulfoxidation at S atom | Microsomal assays |
| FAME-3 | N-dealkylation as major pathway | LC-MS metabolite profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
